molecular formula C11H11NO3 B1348112 (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester CAS No. 40203-94-9

(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester

Cat. No. B1348112
CAS RN: 40203-94-9
M. Wt: 205.21 g/mol
InChI Key: JOTMMIYKEOOTNZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” is a heterocyclic organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of “(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” consists of an isocyanate group attached to a phenylpropionic acid methyl ester . The exact structure can be found in the references provided .


Physical And Chemical Properties Analysis

The physical state of “(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” at 20 degrees Celsius is solid . Its density is 1.13 .

Scientific Research Applications

Synthesis and Derivatization

This chemical serves as an intermediate in the synthesis of amino acid ester isocyanates, which are crucial for creating esters of substituted monobasic acids and other miscellaneous compounds. Its utility in organic syntheses is highlighted by its role in the preparation of amino acid derivatives through esterification and acylation reactions (Tsai et al., 2003). Moreover, the compound has been utilized in the stereoselective synthesis of 3-arylacrylates via copper-catalyzed syn hydroarylation, demonstrating its versatility in organic chemistry (Kirai & Yamamoto, 2011).

Biocatalysis and Enzymatic Processes

In biocatalytic applications, (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester is pivotal for the asymmetric synthesis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. The use of microbial strains for the enantioselective production of this acid showcases the integration of biocatalysis in pharmaceutical manufacturing (Li et al., 2013). Additionally, the esterification of 2-phenylpropionic acid has been explored in enzyme-catalyzed reactions within bio-based solvents, illustrating the potential for sustainable and green chemical processes (Iemhoff et al., 2018).

Chiral Separations and Enantioselectivity

The compound's derivatives are also central to chiral separations, particularly in the enantioseparation of 2-phenylcarboxylic acid esters. This process is critical for producing non-steroidal anti-inflammatory drugs (NSAIDs) and highlights the importance of chiral stationary phases in capillary gas chromatography (Shi et al., 2016; Shi et al., 2016).

Antimicrobial Activity

Although the focus is on non-pharmacological applications, it's worth noting the structural similarity with compounds showing antimicrobial activity, underscoring the potential for derivatives of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester to serve in developing new antimicrobial agents (Grishchuk et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for “(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester” can be found in the references . It’s important to handle this compound with care, as it is intended for research use only and not for medicinal or household use .

properties

IUPAC Name

methyl (2S)-2-isocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTMMIYKEOOTNZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960627
Record name Methyl N-(oxomethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester

CAS RN

40203-94-9
Record name Methyl N-(oxomethylidene)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-2-Isocyanato-3-phenylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

L-Phenylalanine methyl ester hydrochloride (6.00 g., 27.82 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (5.05 ml., 41.86 mmole) and heated at 55° C. for 17.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to high vacuum distillation to afford the desired intermediate 2-isocyanato-3-phenylpropionic acid methyl ester (4.78 g., 84% yield). B.P. 83°-85° C. (100 μm Hg.) as a clear colorless liquid. 1H-NMR (200 MHz, CDCl3) δppm =3.12, dd, J=8.5 Hz., 2H (--CH2 --Ph), 3.83, s, 3H (--COOCH3), 4.28, m, 1H (--CH--CH2 --), 7.15-7.4, m, 5H (Ar--H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

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